molecular formula C24H18F3NO4 B2791755 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid CAS No. 678991-14-5

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2791755
CAS No.: 678991-14-5
M. Wt: 441.406
InChI Key: ZEOKRQSOCRHGCY-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Amino Acids

The exploration of fluorinated amino acids began with the discovery of naturally occurring 4-fluoro-L-threonine in Streptomyces cattleya, the only fluorinated amino acid identified in nature to date. This finding, coupled with the pharmaceutical industry’s interest in fluorine’s electronegativity and metabolic stability, spurred synthetic efforts. The 1950s marked a turning point with the development of fludrocortisone, the first fluorine-containing drug, which demonstrated the therapeutic potential of fluorinated compounds. Early synthetic routes relied on harsh chemical conditions, such as the use of diethylaminosulfur trifluoride (DAST) for hydroxyl-to-fluorine substitutions, but these methods faced challenges in selectivity and yield.

Advances in enzymatic fluorination emerged with the discovery of fluorinases, enzymes capable of catalyzing carbon-fluorine bond formation under mild conditions. Parallel developments in flow chemistry revolutionized synthesis, enabling precise control over reactive intermediates and reducing purification steps. For example, Seeberger and colleagues achieved rapid synthesis of fluorinated α-amino acids via photooxidative cyanation in flow reactors, yielding products like 16a-16e in 50–67% efficiency.

Table 1: Key Milestones in Fluorinated Amino Acid Development

Year Milestone Significance
1957 Fludrocortisone approval First fluorinated drug, validating fluorine’s therapeutic role
2002 Fluorinase enzyme discovery Enabled biocatalytic fluorination
2015 Flow-based synthesis of fluorinated amino acids Improved yield and scalability

Significance of Trifluoromethyl-Substituted Aromatic Amino Acids

Trifluoromethyl (-CF~3~) groups impart unique properties to aromatic amino acids:

  • Enhanced Hydrophobicity : The -CF~3~ group increases lipid solubility, improving membrane permeability in peptide drugs.
  • Electron-Withdrawing Effects : The strong electronegativity of fluorine alters electronic distributions, stabilizing charge interactions in protein binding pockets.
  • Metabolic Stability : Fluorination reduces susceptibility to enzymatic degradation, extending the half-life of therapeutic peptides.

These attributes make trifluoromethyl-substituted phenylalanine derivatives invaluable in drug design. For instance, O-(cis-3-fluorocyclobutyl)-L-tyrosine, synthesized via Mitsunobu reactions and DAST fluorination, showed promise as a positron emission tomography (PET) imaging agent due to its stability and target affinity. Similarly, fluorinated coumarin-amino acid hybrids, such as compound 56 , serve as fluorescent probes with enhanced photostability.

Table 2: Properties of Trifluoromethyl-Substituted vs. Non-Fluorinated Phenylalanine

Property Trifluoromethyl-Phenylalanine Phenylalanine
LogP (Lipophilicity) 2.8 1.4
Metabolic Stability High Moderate
Electron Density (Ring) Reduced Unmodified

Positioning of 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic Acid in Research

This compound, commonly abbreviated as Fmoc-L-3-Trifluoromethylphenylalanine, is a cornerstone in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during iterative coupling, allowing selective deprotection under basic conditions. The trifluoromethyl moiety at the phenyl ring’s meta position enhances peptide stability and modulates receptor interactions.

Applications include:

  • Peptide Engineering : Incorporation into antimicrobial peptides to improve resistance to proteolytic cleavage.
  • Material Science : Modification of self-assembling peptides for nanostructured materials with tailored hydrophobicity.
  • Drug Development : Serving as a building block for kinase inhibitors, where the -CF~3~ group optimizes binding to hydrophobic pockets.

Table 3: Chemical Data for Fmoc-L-3-Trifluoromethylphenylalanine

Property Value
Molecular Formula C~25~H~20~F~3~NO~4~
Molecular Weight 455.43 g/mol
InChI Key UZURFVKJNGUKLM-QWRGUYRKSA-N
Synthetic Yield* 68–72% (typical for Fmoc derivatives)

*Derived from analogous syntheses in.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKRQSOCRHGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678991-14-5
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid
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Biological Activity

The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid , also known by its CAS number 150114-97-9, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22F3N2O4C_{23}H_{22}F_{3}N_{2}O_{4}, with a molecular weight of approximately 471.45 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the Fmoc group and subsequent coupling reactions with the trifluoromethylphenyl moiety. The detailed synthetic route can be summarized as follows:

  • Protection of Amino Group : The amino group of the starting amino acid is protected using the Fmoc group.
  • Coupling Reaction : The protected amino acid is then coupled with a trifluoromethylphenyl acetic acid derivative.
  • Deprotection : Finally, the Fmoc group is removed to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, potentially through modulation of cytokine release and suppression of inflammatory mediators.
  • Anticancer Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Interaction : It may inhibit specific enzymes associated with inflammatory responses and cancer progression.
  • Receptor Modulation : The trifluoromethyl group enhances interactions with various receptors, leading to altered signaling pathways.

Case Studies

  • Anti-inflammatory Activity :
    • A study assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with this compound at concentrations ranging from 10 to 50 µM.
  • Anticancer Activity :
    • In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be around 25 µM for breast cancer cells.

Data Table

Below is a summary table of key findings related to the biological activity of this compound:

Biological ActivityTest SystemConcentration (µM)Observed Effect
Anti-inflammatoryMacrophages (LPS-induced)10 - 50Reduced TNF-alpha and IL-6
AnticancerBreast Cancer Cell Line25Decreased cell viability
AnticancerLung Cancer Cell Line25Induced apoptosis

Scientific Research Applications

Structural Features

The compound contains:

  • A 9H-fluoren-9-ylmethoxycarbonyl group, commonly used as a protective group in peptide synthesis.
  • A trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Peptide Synthesis

The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), facilitating the formation of peptides with desired sequences and functionalities.

Case Study: Synthesis of Antimicrobial Peptides

Recent studies have demonstrated the successful incorporation of this compound into antimicrobial peptides, enhancing their stability and activity against resistant bacterial strains. The Fmoc protecting group allows for easy deprotection under mild conditions, making it suitable for synthesizing complex peptide structures.

Drug Development

The trifluoromethyl moiety is known to improve the pharmacokinetic properties of drugs, such as increased bioavailability and reduced clearance rates. This compound has been explored for its potential in developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific cancer cell lines. The modification of the trifluoromethyl group has been shown to enhance potency against certain tumor types.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for studying protein interactions and enzyme activities. By attaching this compound to biomolecules, researchers can investigate the effects of fluorinated compounds on biological systems.

Case Study: Fluorinated Probes

Fluorinated probes based on this structure have been developed to study enzyme kinetics and protein-ligand interactions, providing insights into metabolic pathways and potential drug targets.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in peptide coupling reactions, enabling integration into peptide chains. Key reagents and conditions include:

Reagent/ConditionRoleOutcome
HATU/HBTU with DIPEAActivate carboxylate for couplingForms amide bonds with amino groups
DCC/DMAP in anhydrous DCMCarbodiimide-mediated activationGenerates active ester intermediates

These reactions typically proceed under inert atmospheres (N₂ or Ar) at 0–25°C, yielding protected peptide intermediates. The trifluoromethyl group stabilizes the aromatic ring against electrophilic side reactions during activation.

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions:

ReagentConditionsMechanism
20% piperidine/DMF10–30 min, room tempβ-Elimination via base catalysis
DBU in DCM5–15 min, 0°CRapid deprotection with mild base

Deprotection exposes the free amine for subsequent functionalization. Acidic conditions (e.g., TFA) are avoided to prevent decomposition of the trifluoromethylphenyl group .

Esterification and Amide Bond Formation

The carboxylic acid undergoes esterification and amidation:

Esterification

ReagentConditionsProduct Example
Methanol/H₂SO₄Reflux, 12 hrMethyl ester derivative
DCC/DMAP with R-OH0°C to rt, anhydrousActivated ester intermediates

Amidation

ReagentConditionsApplication
HOBt/EDClDMF, 0°C–rt, 2–4 hrPeptide-resin conjugation
NH₃ in THF25°C, 6 hrPrimary amide synthesis

The trifluoromethyl group enhances electrophilicity at the phenyl ring, directing substitution reactions to meta positions .

Suzuki–Miyaura Cross-Coupling

The aryl trifluoromethyl group enables palladium-catalyzed coupling:

Catalyst SystemConditionsOutcome
Pd(PPh₃)₄/Na₂CO₃Dioxane/H₂O, 80°C, 12 hrBiaryl derivatives via C–C bond
PdCl₂(dppf)/CsFDMF, 100°C, 24 hrFunctionalized aromatic systems

This reaction leverages the electron-withdrawing effect of the trifluoromethyl group to enhance oxidative addition efficiency.

Nucleophilic Aromatic Substitution

The trifluoromethylphenyl group undergoes selective substitution:

NucleophileConditionsProduct
KNO₃/H₂SO₄0°C, 2 hrNitro-substituted derivatives
NaSMe/DMF 60°C, 6 hrThioether analogs

Reactivity is localized at the para position relative to the trifluoromethyl group due to its strong meta-directing effect .

Salt Formation

The carboxylic acid forms salts for improved solubility:

BaseConditionsApplication
NaOH/H₂Ort, 1 hrSodium salt for aqueous assays
Triethylamine in EtOH0°C, 30 minAmine salts for chromatography

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic Acid
  • Key Difference : Trifluoromethyl group at the para position instead of meta .
  • Meta isomers often exhibit distinct pharmacokinetic profiles due to spatial orientation differences .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic Acid
  • Key Difference : Hydroxyl (-OH) substituent at the meta position .
  • Impact : Increased polarity and hydrogen-bonding capacity compared to -CF₃. This enhances solubility in aqueous media but may reduce membrane permeability. The R-configuration introduces stereoselectivity in enzymatic or receptor-mediated processes .
FMOC-(3-AMINOPHENYL)ACETIC ACID (CAS 186320-08-1)
  • Key Difference: Amino (-NH₂) group at the meta position .
  • Impact : The -NH₂ group allows for further functionalization (e.g., conjugation or crosslinking) but may reduce stability under acidic conditions. Unlike -CF₃, it participates in hydrogen bonding, altering interaction profiles in peptide chains .

Backbone and Functional Group Modifications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
  • Key Difference: Propanoic acid backbone with an o-tolyl (2-methylphenyl) group .
  • The methyl group enhances hydrophobicity but may limit rotational freedom compared to -CF₃ .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid
  • Key Difference : Pentyl chain instead of an aromatic ring .
  • Impact : The aliphatic chain significantly boosts lipophilicity, favoring applications in lipid-rich environments. However, it lacks the π-π stacking capability of aromatic systems, reducing affinity for aromatic binding pockets .

Stereochemical and Isomeric Variations

FMOC-DL-PHG-OH (CAS 163883-97-4)
  • Key Difference : Racemic phenylglycine backbone .
  • Impact : The lack of stereochemical purity (DL-form) limits its use in enantioselective synthesis. Unlike the target compound’s -CF₃, the unsubstituted phenyl group offers minimal electronic effects, reducing metabolic resistance .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic Acid
  • Key Difference: Methoxy-oxobutanoate side chain .
  • Impact : The ester group introduces hydrolytic instability under basic conditions, contrasting with the carboxylic acid’s stability. This limits utility in long-term storage or basic reaction environments .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Feature
Target Compound C₂₃H₁₈F₃NO₄ 447.39 3-CF₃ High metabolic stability
4-CF₃ Isomer C₂₃H₁₈F₃NO₄ 447.39 4-CF₃ Altered steric profile
3-OH Analog C₂₃H₁₉NO₅ 389.40 3-OH Enhanced solubility
FMOC-(3-NH₂) C₂₃H₁₉NO₄ 373.41 3-NH₂ Conjugation capability

Table 2. Commercial Availability and Pricing

Compound Purity (%) Price (per 100 mg) Supplier
Target Compound ≥95 €1,066.00 CymitQuimica
3-OH Analog ≥95 €462.00 CymitQuimica
FMOC-DL-PHG-OH ≥95 Not listed Multiple

Key Research Findings

  • Trifluoromethyl vs. Hydroxyl : The -CF₃ group in the target compound improves blood-brain barrier penetration in neuroactive peptides compared to -OH analogs .
  • Positional Isomerism : Meta-substituted -CF₃ shows 20% higher enzymatic stability than para-substituted analogs in protease-rich environments .
  • Stereochemical Impact : Enantiomerically pure derivatives (e.g., S-configuration in ) exhibit 3-fold higher binding affinity to G-protein-coupled receptors than racemic mixtures .

Q & A

Q. What are the standard synthetic routes for preparing this Fmoc-protected amino acid derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via Fmoc protection of the amino group using Fmoc chloride (or analogous reagents) in the presence of a base like sodium carbonate in dimethylformamide (DMF) at room temperature . Key steps include coupling with phenylacetic acid derivatives and purification via column chromatography. Yield optimization often hinges on solvent choice (e.g., dichloromethane or THF), reaction time, and catalyst selection, such as 4-dimethylaminopyridine (DMAP) for improved acylation efficiency .

Q. How does the Fmoc group function as a protecting agent in peptide synthesis, and what are its limitations?

The Fmoc (fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but cleaved selectively with piperidine in DMF, enabling sequential peptide elongation . Limitations include potential side reactions with nucleophilic residues (e.g., cysteine) and sensitivity to prolonged exposure to strong bases, which may lead to premature deprotection .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to resolve signals from the trifluoromethyl group and aromatic protons . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up production?

Discrepancies in yields often arise from variations in solvent purity, temperature control, or catalyst loading. For example, highlights catalytic methods that reduce by-products, but scaling may require adjusting stoichiometry or switching to flow chemistry for better heat dissipation . Kinetic studies (e.g., monitoring reaction progress via HPLC) can identify bottlenecks, such as intermediate instability .

Q. What strategies mitigate racemization during coupling reactions involving this compound?

Racemization occurs under basic conditions due to enolate formation at the α-carbon. To minimize this, use coupling reagents like HATU or COMU, which operate at lower pH, and reduce reaction times . Pre-activation of the carboxyl group with oxyma pure or HOAt also suppresses epimerization .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

The electron-withdrawing trifluoromethyl group enhances resistance to acidic hydrolysis but may increase susceptibility to nucleophilic attack under strongly basic conditions (e.g., during Fmoc deprotection with piperidine). Stability assays in varying pH buffers (e.g., 0.1 M HCl vs. 0.1 M NaOH) paired with LC-MS monitoring are recommended to validate compatibility with specific synthesis protocols .

Q. What experimental approaches validate the compound’s role in stabilizing peptide-protein interactions?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity between synthesized peptides (incorporating this derivative) and target proteins. Fluorescence polarization assays are useful for studying competitive inhibition in vitro .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

ParameterMethod A ()Method B ()
SolventDMF1,4-Dioxane/Water
BaseSodium carbonateN-Methylmorpholine (NMM)
CatalystNoneDMAP
Yield70-75%85-90%
Purity (HPLC)>95%>98%

Q. Table 2: Stability Under Different Conditions

ConditionStability OutcomeReference
20% Piperidine/DMFFull deprotection in 20 min
0.1 M HCl (RT, 24 hr)No degradation
0.1 M NaOH (RT, 24 hr)Partial hydrolysis (~15%)

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